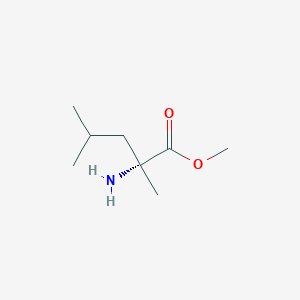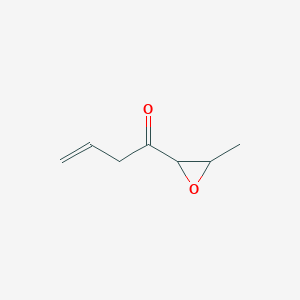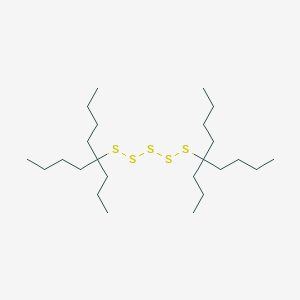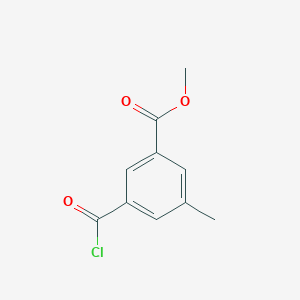
Diethoxyzinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxyzinc, also known as zinc diethoxide, is an organozinc compound with the chemical formula C₄H₁₀O₂Zn. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used as a reagent in organic synthesis and as a precursor for the deposition of zinc-containing thin films.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethoxyzinc can be synthesized through the reaction of zinc metal with ethyl iodide or ethyl bromide in the presence of a zinc-copper couple. This reaction produces diethylzinc, which can then be converted to this compound by reacting with ethanol under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through a similar process, involving the reaction of zinc metal with ethyl halides followed by conversion to this compound. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethoxyzinc undergoes various types of chemical reactions, including:
Oxidation: This compound reacts with oxygen to form zinc oxide and ethane.
Hydrolysis: It reacts with water to produce zinc hydroxide and ethane.
Substitution: This compound can participate in substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, water, and various organic halides. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions and ensure the desired products are obtained .
Major Products Formed
The major products formed from reactions involving this compound include zinc oxide, zinc hydroxide, and various organozinc compounds. These products are often used in further chemical synthesis or as precursors for the deposition of thin films .
Applications De Recherche Scientifique
Diethoxyzinc has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which diethoxyzinc exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. For example, in the deposition of zinc oxide thin films, this compound reacts with oxygen or water to form zinc oxide, which then deposits onto a substrate . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethoxyzinc include:
Diethylzinc: An organozinc compound with the formula C₄H₁₀Zn, used in organic synthesis and as a precursor for zinc oxide thin films.
Dimethylzinc: Another organozinc compound with the formula C₂H₆Zn, used in similar applications as diethylzinc.
Uniqueness
This compound is unique in its ability to form stable zinc-containing thin films under controlled conditions. Its reactivity and pyrophoric nature make it a valuable reagent in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C4H12O2Zn |
|---|---|
Poids moléculaire |
157.5 g/mol |
Nom IUPAC |
ethanol;zinc |
InChI |
InChI=1S/2C2H6O.Zn/c2*1-2-3;/h2*3H,2H2,1H3; |
Clé InChI |
RWZKAROCZDFJEI-UHFFFAOYSA-N |
SMILES canonique |
CCO.CCO.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)


![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)






![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)
